molecular formula C6H10O3 B566159 Propionic anhydride-d10 CAS No. 870471-31-1

Propionic anhydride-d10

Cat. No.: B566159
CAS No.: 870471-31-1
M. Wt: 140.204
InChI Key: WYVAMUWZEOHJOQ-MWUKXHIBSA-N
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Description

Propionic anhydride-d10 is a deuterated form of propionic anhydride, an organic compound with the formula (CD3CD2CO)2O. This compound is a colorless liquid and is widely used in organic synthesis, particularly in the production of specialty derivatives of cellulose .

Scientific Research Applications

Propionic anhydride-d10 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce deuterium into molecules.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Propionic anhydride-d10 is a dangerous compound. It causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

Propionic anhydride-d10 is a certified reference material used for highly accurate and reliable data analysis . It is expected to continue to be used in research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic anhydride-d10 can be synthesized by the dehydration of propionic acid using ketene. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ] In this case, the deuterated form would involve the use of deuterated propionic acid and deuterated ketene .

Industrial Production Methods

Industrial production of this compound involves the thermal dehydration of deuterated propionic acid, driving off the water by distillation. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propionic anhydride-d10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For alcoholysis reactions.

    Amines: For aminolysis reactions.

    Lithium Aluminium Hydride: For reduction reactions.

Major Products Formed

    Deuterated Propionic Acid: From hydrolysis.

    Esters: From alcoholysis.

    Amides: From aminolysis.

    Primary Alcohols: From reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionic anhydride-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is crucial .

Properties

IUPAC Name

2,2,3,3,3-pentadeuteriopropanoyl 2,2,3,3,3-pentadeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVAMUWZEOHJOQ-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OC(=O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731122
Record name (~2~H_5_)Propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870471-31-1
Record name (~2~H_5_)Propanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870471-31-1
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